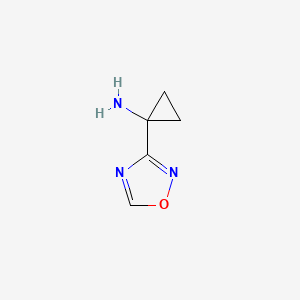
1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine is a heterocyclic compound featuring a cyclopropane ring attached to an oxadiazole ring The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with acyl chlorides, followed by cyclization to form the oxadiazole ring. For instance, the treatment of hydroxylamine hydrate with an appropriate nitrile can yield an amidoxime, which can then be cyclized using acyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.
化学反应分析
Types of Reactions: 1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxadiazole derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted oxadiazole derivatives.
科学研究应用
1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different properties.
1,2,5-Oxadiazole: Known for its energetic material applications.
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its bioactive properties.
Uniqueness: 1-(1,2,4-Oxadiazol-3-yl)cyclopropan-1-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its cyclopropane ring adds strain, making it more reactive in certain chemical reactions compared to its analogs.
属性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC 名称 |
1-(1,2,4-oxadiazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C5H7N3O/c6-5(1-2-5)4-7-3-9-8-4/h3H,1-2,6H2 |
InChI 键 |
IQLWFRCCOOXJRW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=NOC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


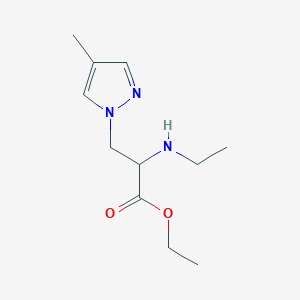
amine](/img/structure/B13534442.png)
aminehydrochloride](/img/structure/B13534448.png)
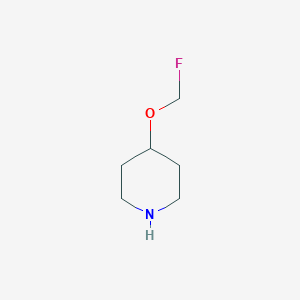
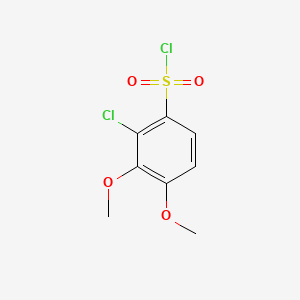
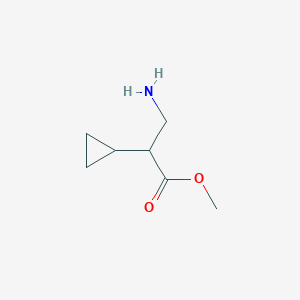
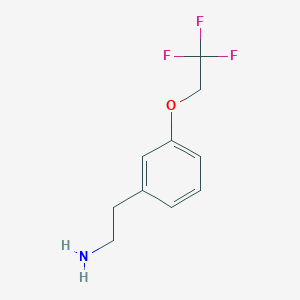
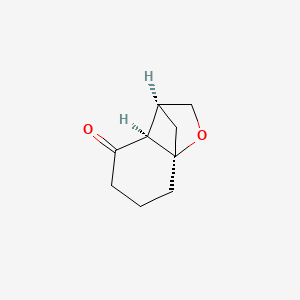
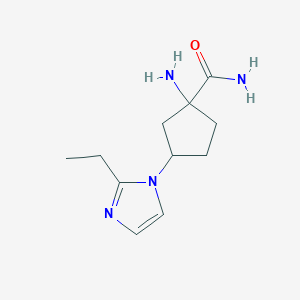
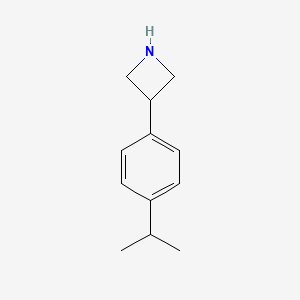
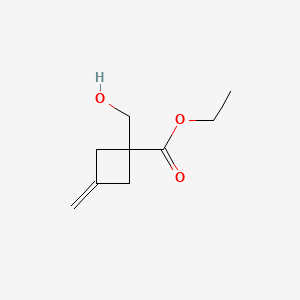
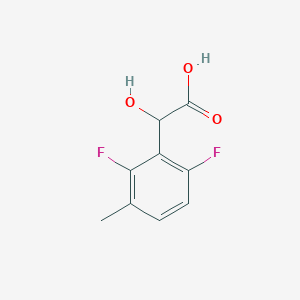

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13534525.png)
